molecular formula C6H2Br2F2 B138201 1,4-Dibromo-2,3-difluorobenzene CAS No. 156682-52-9

1,4-Dibromo-2,3-difluorobenzene

Cat. No. B138201
M. Wt: 271.88 g/mol
InChI Key: RGXGEFSBDPGCEU-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3-difluorobenzene is a halogenated aromatic compound characterized by the presence of bromine and fluorine atoms on a benzene ring. The unique positioning of these substituents imparts distinct physical and chemical properties to the molecule, which can be exploited in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves aromatic nucleophilic substitution reactions. For instance, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized by reacting lithium dimesitylphosphide with hexafluorobenzene, demonstrating the feasibility of such substitutions in the presence of multiple fluorine atoms . Although this does not directly describe the synthesis of 1,4-dibromo-2,3-difluorobenzene, it provides insight into the synthetic strategies that could be employed for its production, such as halogen exchange reactions.

Molecular Structure Analysis

The molecular structure of halogenated benzenes is significantly influenced by the type and position of halogen substituents. For example, the molecular structures of various phosphine and phosphonio derivatives were confirmed by spectroscopic methods and X-ray crystallography, revealing large bond angles around the phosphorus atoms due to steric hindrance . Similarly, the structure of 1,4-dibromo-2,3-difluorobenzene would be expected to show unique characteristics due to the presence of bromine and fluorine atoms, which could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

Halogenated benzenes participate in a variety of chemical reactions. The reactivity of such compounds can be manipulated by the choice of substituents, as seen in the synthesis of bis(phosphino) derivatives and their subsequent reactions to form crowded and electronically distinct molecules . The presence of bromine in 1,4-dibromo-2,3-difluorobenzene suggests potential reactivity in further substitution reactions, where bromine could be replaced by other nucleophiles or serve as a leaving group in coupling reactions.

Physical and Chemical Properties Analysis

The physical properties of dibromobenzenes are influenced by their molecular symmetry and the presence of halogen bonds. For instance, 1,4-dibromobenzene has a higher melting point compared to its isomers, which is attributed to its molecular symmetry and the frequency of Br...Br halogen bonds . This suggests that 1,4-dibromo-2,3-difluorobenzene would also exhibit distinct melting points and solid-state structures, which could be compared to its isomeric counterparts to understand the influence of fluorine substituents on its physical properties.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

1,4-Dibromo-2,3-difluorobenzene is used in the synthesis of conjugated polymers for organic photovoltaics , indicating its potential use in the development of organic solar cells. It is also used in the preparation of various biologically active compounds , suggesting its potential applications in medicinal chemistry.

properties

IUPAC Name

1,4-dibromo-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXGEFSBDPGCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594083
Record name 1,4-Dibromo-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2,3-difluorobenzene

CAS RN

156682-52-9
Record name 1,4-Dibromo-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dibromo-2,3-difluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
권지현 - 2019 - repository.pknu.ac.kr
II-1. Materials and Instruments 10 II-2. Synthesis of monomers 11 II-2-1. Synthesis of initial acceptor monomers 11 II-2-1-1. Synthesis of 1, 4-bis (dodecyloxy)-2, 3-dimethylbenzene 11 II-…
Number of citations: 0 repository.pknu.ac.kr
D Dang, W Chen, R Yang, W Zhu, W Mammo… - Chemical …, 2013 - pubs.rsc.org
A new alternating donor–acceptor (D–A1–D–A2) copolymer containing two electron-deficient moieties, isoindigo and quinoxaline, was synthesized. The photovoltaic performance of …
Number of citations: 123 pubs.rsc.org
J Xu, A Sun, Z Xiao, E Wang, B Zhang… - Journal of Materials …, 2021 - pubs.rsc.org
Two wide-bandgap copolymer donors, W4 and W5, based on mono-fluorine- and mono-alkoxyl-substituted benzene units were developed. W4 and W5 were synthesized from cheap …
Number of citations: 4 pubs.rsc.org
JJ Rech, J Neu, Y Qin, S Samson, J Shanahan… - …, 2021 - Wiley Online Library
Conjugated polymers have a long history of exploration and use in organic solar cells, and over the last twenty‐five years, marked increases in the solar cell efficiency have been …
M Hossain, R Garai, RN Arunagirinathan… - ACS Applied Polymer …, 2021 - ACS Publications
Three random terpolymers were synthesized by subtle incorporation of fluoroarenes as the third monomer into the popular PTB7-Th backbone and utilized for photovoltaic applications. …
Number of citations: 2 pubs.acs.org
X Liu, P Cai, Z Chen, L Zhang, X Zhang, J Sun, H Wang… - Polymer, 2014 - Elsevier
Two new 5,6-difluorobenzotriazole (FBTA)-oligothiophene copolymers PFBTA-3T and PFBTA-4T, comprising terthiophene (3T) and quaterthiophene (4T) on the backbone, respectively, …
Number of citations: 29 www.sciencedirect.com
H Chen, T Zhang, S Liu, H Lv, L Fan… - Inorganic Chemistry, 2022 - ACS Publications
The high catalytic activity of metal–organic frameworks (MOFs) can be realized by increasing their effective active sites, which prompts us to perform the functionalization on selected …
Number of citations: 50 pubs.acs.org
Z Li, J Lu, SC Tse, J Zhou, X Du, Y Tao… - Journal of Materials …, 2011 - pubs.rsc.org
A new electron deficient building block, difluorobenzothiadiazole (FBT) was designed and synthesized for the first time. Two low band gap polymers containing this unit or …
Number of citations: 155 pubs.rsc.org
M Sigl, T Rath, B Schlemmer, P Fürk… - Monatshefte für Chemie …, 2023 - Springer
Quinoxaline has recently gained interest as monomer in conjugated copolymers because of its easy synthetic accessibility and successful use in highly efficient organic solar cells. In …
Number of citations: 2 link.springer.com
N Hammyo, M Jin, H Ito - Crystal Growth & Design, 2023 - ACS Publications
The arrangement of dipoles in a molecular crystal is one of the most important factors determining the electronic and photophysical properties in the solid state. However, it remains a …
Number of citations: 0 pubs.acs.org

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